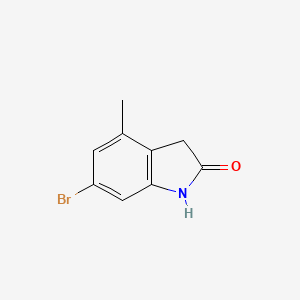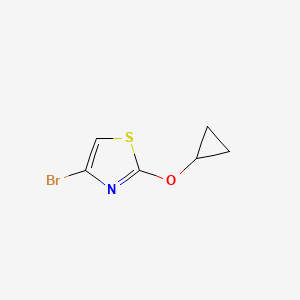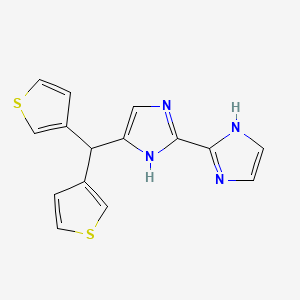
1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl typically involves the reaction of thiophene derivatives with biimidazole under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
化学反応の分析
Types of Reactions
1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the biimidazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
科学的研究の応用
1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism by which 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl exerts its effects involves interactions with specific molecular targets. The thiophene rings and biimidazole core can interact with various enzymes and receptors, influencing biological pathways and processes .
類似化合物との比較
Similar Compounds
Similar compounds include other biimidazole derivatives and thiophene-containing molecules. Examples include:
- 1,1’-Dimethyl-1H,1’H-(2,2’)biimidazolyl
- 1,1’-Diethyl-1H,1’H-(2,2’)biimidazolyl
Uniqueness
What sets 1,1-Bis-thiophen-3-ylmethyl-1H,1H-(2,2)biimidazolyl apart is its unique combination of thiophene rings and a biimidazole core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C15H12N4S2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
5-[di(thiophen-3-yl)methyl]-2-(1H-imidazol-2-yl)-1H-imidazole |
InChI |
InChI=1S/C15H12N4S2/c1-5-20-8-10(1)13(11-2-6-21-9-11)12-7-18-15(19-12)14-16-3-4-17-14/h1-9,13H,(H,16,17)(H,18,19) |
InChIキー |
GQTWRJSAEPATEM-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C(C2=CSC=C2)C3=CN=C(N3)C4=NC=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


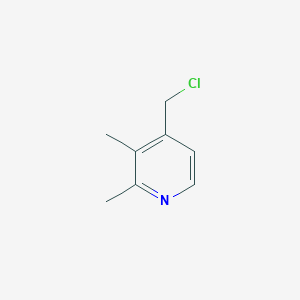
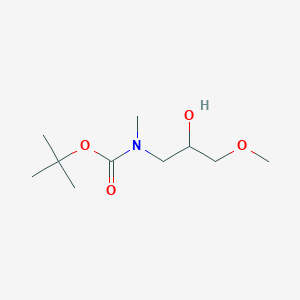

![(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13653600.png)
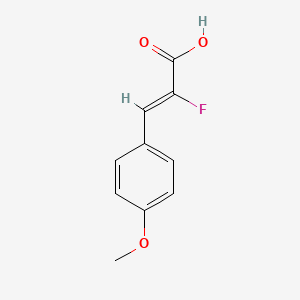
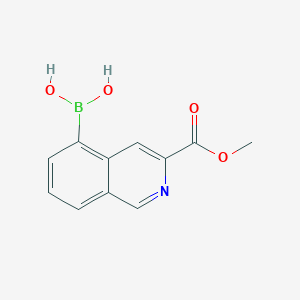
![2-Oxazolidinone, 3-[2-[[(1S)-1-[4-[(4,4-difluoro-1-piperidinyl)methyl]phenyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B13653628.png)
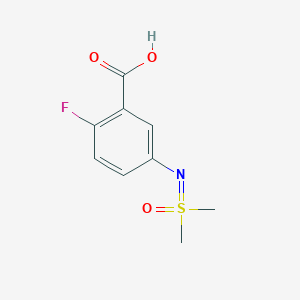
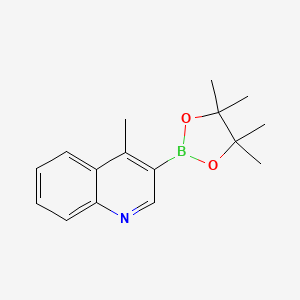
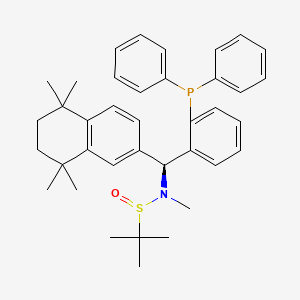
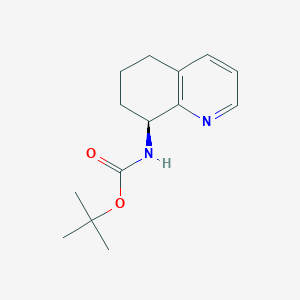
![(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)
